molecular formula C18H18FN3O6 B601392 N,N'-Desethylene-N,N'-diformyl Levofloxacin CAS No. 151377-74-1

N,N'-Desethylene-N,N'-diformyl Levofloxacin

Cat. No.: B601392
CAS No.: 151377-74-1
M. Wt: 391.36
InChI Key:
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Description

N,N’-Desethylene-N,N’-diformyl Levofloxacin is a derivative of Levofloxacin, a fluoroquinolone antibiotic. This compound is characterized by the removal of ethylene groups and the addition of formyl groups to the parent Levofloxacin molecule. It is primarily used as a reference standard in research and analytical studies .

Scientific Research Applications

N,N’-Desethylene-N,N’-diformyl Levofloxacin is widely used in scientific research, including:

    Chemistry: As a reference standard in analytical chemistry for the identification and quantification of Levofloxacin derivatives.

    Biology: In studies investigating the biological activity and metabolism of fluoroquinolone antibiotics.

    Medicine: Research on the pharmacokinetics and pharmacodynamics of Levofloxacin derivatives.

    Industry: Quality control and validation of analytical methods in pharmaceutical manufacturing.

Mechanism of Action

Target of Action

The primary targets of N,N’-Desethylene-N,N’-diformyl Levofloxacin, also known as Levofloxacin Diformyl Impurity, are two key bacterial enzymes: DNA gyrase and topoisomerase IV . These targets are type II topoisomerases, but they have unique functions within the bacterial cell .

Mode of Action

N,N’-Desethylene-N,N’-diformyl Levofloxacin exerts its antimicrobial activity by inhibiting these two key bacterial enzymes . The inhibition of these enzymes likely occurs via complexation with the topoisomerase enzymes . The end result is a blockade of DNA replication, thus inhibiting cell division and resulting in cell death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, N,N’-Desethylene-N,N’-diformyl Levofloxacin prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands . This disrupts the normal cell division process, leading to bacterial cell death .

Pharmacokinetics

The parent compound, levofloxacin, is known to be rapidly and completely absorbed, with a bioavailability approaching 100% . It is widely distributed in the body, and approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion

Result of Action

The molecular and cellular effects of N,N’-Desethylene-N,N’-diformyl Levofloxacin’s action include the inhibition of DNA replication, disruption of normal bacterial cell division processes, and ultimately, bacterial cell death .

Action Environment

The action, efficacy, and stability of N,N’-Desethylene-N,N’-diformyl Levofloxacin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Desethylene-N,N’-diformyl Levofloxacin involves multiple steps, starting from Levofloxacin. The process typically includes:

    Formylation: Introduction of formyl groups to the Levofloxacin molecule.

    Desethylation: Removal of ethylene groups from the molecule.

The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of N,N’-Desethylene-N,N’-diformyl Levofloxacin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Desethylene-N,N’-diformyl Levofloxacin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The formyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

    Levofloxacin: The parent compound, widely used as an antibiotic.

    Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

    Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness

N,N’-Desethylene-N,N’-diformyl Levofloxacin is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antibiotics .

Properties

IUPAC Name

(2S)-7-fluoro-6-[formyl-[2-[formyl(methyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOKHJLTWLBPPN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747525
Record name (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151377-74-1
Record name (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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